molecular formula C5H5ClO2 B1201087 Methyl 4-chlorobut-2-ynoate CAS No. 41658-12-2

Methyl 4-chlorobut-2-ynoate

Cat. No. B1201087
CAS RN: 41658-12-2
M. Wt: 132.54 g/mol
InChI Key: SQWTVWVBVHSZGM-UHFFFAOYSA-N
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Description

Methyl 4-chlorobut-2-ynoate is a chemical compound with the molecular formula C5H5ClO2 . It is mainly used in organic synthesis.


Synthesis Analysis

A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .


Molecular Structure Analysis

The molecular structure of Methyl 4-chlorobut-2-ynoate is represented by the formula C5H5ClO2 . The molecular weight of this compound is 132.55 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-chlorobut-2-ynoate include its molecular structure (C5H5ClO2) and molecular weight (132.55 g/mol) . Additional properties such as boiling point and storage conditions are also provided .

Scientific Research Applications

Organic Synthesis

Methyl 4-chlorobut-2-ynoate: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular frameworks. It serves as a versatile building block for the synthesis of various organic compounds due to its reactive acetylenic and ester functional groups . Its utility in facilitating multi-step synthetic routes is exemplified by its role in the preparation of alkyne-containing molecules, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, Methyl 4-chlorobut-2-ynoate is explored for its potential as a precursor in drug development. Its chemical structure allows for modifications that can lead to the discovery of new therapeutic agents . For instance, it can be used to synthesize small molecules that target specific proteins or enzymes implicated in diseases, thereby contributing to the creation of novel medications.

Material Science

The compound’s application extends to material science, where it can be involved in the synthesis of new materials with unique properties . Its incorporation into polymers or other macromolecular structures could result in materials with enhanced strength, flexibility, or other desirable characteristics.

Agricultural Chemistry

Methyl 4-chlorobut-2-ynoate: may also find applications in agricultural chemistry. As a synthetic intermediate, it could be used to develop new agrochemicals such as pesticides or herbicides . Its reactivity could lead to compounds that are more effective or environmentally friendly compared to current options.

Analytical Chemistry

In analytical chemistry, Methyl 4-chlorobut-2-ynoate could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrations or as a reference compound in methods like chromatography or spectroscopy .

Environmental Applications

Environmental applications of Methyl 4-chlorobut-2-ynoate include its use in studies of pollution management and ecosystem effects. It could be used to synthesize tracers or probes that help in the detection and analysis of environmental contaminants.

Safety And Hazards

Methyl 4-chlorobut-2-ynoate is classified as a dangerous substance. Precautionary statements include avoiding exposure, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name

methyl 4-chlorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c1-8-5(7)3-2-4-6/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWTVWVBVHSZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194482
Record name Methyl chlorotetrolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorobut-2-ynoate

CAS RN

41658-12-2
Record name Methyl chlorotetrolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl chlorotetrolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chlorobut-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 4-chlorobut-2-ynoate interact with nucleotides, and what are the downstream effects on enzyme activity?

A1: Methyl 4-chlorobut-2-ynoate reacts with adenine nucleotides (AMP, ADP, and ATP) to form analogues containing an additional chloromethyl-pyrimidone ring fused to the purine base []. This modification significantly impacts the interaction of these nucleotides with various enzymes. For instance, the ADP analogue exhibits an increased Km value and decreased V with pyruvate kinase, suggesting reduced substrate affinity and catalytic efficiency. Conversely, the modified ATP shows a decreased Km and increased V with hexokinase, indicating enhanced binding and activity. Interestingly, while the ATP analogue acts as a substrate for myosin, it leads to irreversible modification of the enzyme []. These findings highlight the significant impact of even subtle chemical modifications on enzyme-nucleotide interactions and downstream biological processes.

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